Cas no 1803604-27-4 (4,4-dimethylpent-1-yn-3-amine;hydrochloride)

4,4-dimethylpent-1-yn-3-amine;hydrochloride structure
1803604-27-4 structure
商品名:4,4-dimethylpent-1-yn-3-amine;hydrochloride
CAS番号:1803604-27-4
MF:C7H14ClN
メガワット:147.645761013031
MDL:MFCD28505939
CID:4727736
PubChem ID:119031411

4,4-dimethylpent-1-yn-3-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 4,4-dimethylpent-1-yn-3-amine hydrochloride
    • Z2082999410
    • 4,4-dimethylpent-1-yn-3-amine;hydrochloride
    • MDL: MFCD28505939
    • インチ: 1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H
    • InChIKey: PTXMXRUISKVVCY-UHFFFAOYSA-N
    • ほほえんだ: Cl.NC(C#C)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • トポロジー分子極性表面積: 26

4,4-dimethylpent-1-yn-3-amine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-213297-2.5g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
2.5g
$1903.0 2023-09-16
TRC
D502858-50mg
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4
50mg
$ 250.00 2022-06-05
Enamine
EN300-213297-0.1g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
0.1g
$337.0 2023-09-16
Aaron
AR01BC01-50mg
4,4-Dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
50mg
$336.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2710-1-250mg
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
250mg
¥1155.0 2024-04-23
1PlusChem
1P01BBRP-2.5g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
2.5g
$2414.00 2024-06-18
1PlusChem
1P01BBRP-250mg
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
250mg
$657.00 2024-06-18
1PlusChem
1P01BBRP-10g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
10g
$5224.00 2024-06-18
Aaron
AR01BC01-5g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
5g
$3897.00 2023-12-14
Aaron
AR01BC01-10g
4,4-dimethylpent-1-yn-3-amine hydrochloride
1803604-27-4 95%
10g
$5767.00 2023-12-14

4,4-dimethylpent-1-yn-3-amine;hydrochloride 関連文献

4,4-dimethylpent-1-yn-3-amine;hydrochlorideに関する追加情報

4,4-Dimethylpent-1-yn-3-amine Hydrochloride (CAS No. 1803604-27-4): A Comprehensive Overview

4,4-Dimethylpent-1-yn-3-amine hydrochloride (CAS No. 1803604-27-4) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is a derivative of pentynamine, characterized by the presence of a terminal alkyne group and two methyl substituents on the carbon atom adjacent to the amine group. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 4,4-dimethylpent-1-yn-3-amine hydrochloride is represented by the formula C7H13N·HCl. The terminal alkyne group (C≡C) is a key functional group that can undergo various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in click chemistry for the synthesis of bioconjugates and other functional materials. The presence of the two methyl groups on the carbon adjacent to the amine group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different chemical reactions.

In medicinal chemistry, 4,4-dimethylpent-1-yn-3-amine hydrochloride has been explored as a building block for the synthesis of bioactive molecules. Recent studies have shown that this compound can be used to create novel scaffolds for drug discovery, particularly in the development of small molecule inhibitors and modulators of protein-protein interactions. For example, researchers at the University of California, San Francisco, have utilized this compound to synthesize potent inhibitors of bromodomain-containing proteins, which are implicated in various cancers and inflammatory diseases.

The hydrochloride salt form of 4,4-dimethylpent-1-yn-3-amine is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. This makes it easier to handle and process in both laboratory and industrial settings. Additionally, the hydrochloride salt form can enhance the bioavailability of the compound when used as a prodrug or as part of a larger therapeutic molecule.

In pharmaceutical research, 4,4-dimethylpent-1-yn-3-amine hydrochloride has been investigated for its potential as a precursor in the synthesis of drugs with specific biological activities. One notable application is in the development of antiviral agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The researchers attributed this activity to the ability of the compound to interfere with viral replication processes.

Another area where 4,4-dimethylpent-1-yn-3-amine hydrochloride has shown promise is in neuropharmacology. Research conducted at Harvard Medical School found that this compound can be used to synthesize small molecules that modulate neurotransmitter receptors, such as GABA receptors. These molecules have potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The ability to fine-tune the chemical structure of these derivatives allows for precise control over their pharmacological properties.

The synthesis of 4,4-dimethylpent-1-yn-3-amine hydrochloride typically involves several steps, starting from commercially available starting materials. One common approach is to use a Sonogashira coupling reaction between 1-bromo-2-methylpropane and trimethylsilylacetylene, followed by deprotection and subsequent conversion to the amine using standard amine synthesis techniques. The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

In terms of safety and handling, 4,4-dimethylpent-1-yn-3-amine hydrochloride should be handled with care in a well-controlled laboratory environment. It is important to follow standard safety protocols for handling organic compounds, including wearing appropriate personal protective equipment (PPE) such as gloves and goggles. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

Analytical methods for characterizing 4,4-dimethylpent-1-yne hydrochloride include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the chemical structure and purity of the compound. For example, NMR spectroscopy can confirm the presence of specific functional groups such as the alkyne and amine groups, while MS can provide accurate molecular weight data.

In conclusion, 4,4-dimethylpent-1-yne hydrochloride (CAS No. 1803604-27-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique chemical structure makes it an excellent building block for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern scientific endeavors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1803604-27-4)4,4-dimethylpent-1-yn-3-amine;hydrochloride
A1072902
清らかである:99%
はかる:1g
価格 ($):579.0